molecular formula C17H20N4O3S B12166416 N-[3-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[3-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B12166416
M. Wt: 360.4 g/mol
InChI Key: ZMJVBSRDRSESQX-UHFFFAOYSA-N
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Description

N-[3-(Methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-based acetamide derivative featuring a 3-(methylsulfanyl)phenyl group linked via an acetamide bridge to a 3-morpholin-4-yl-6-oxopyridazine core. This compound is of interest due to its structural hybridity, combining a sulfur-containing aryl group with a morpholine moiety, which may enhance solubility and bioactivity.

Properties

Molecular Formula

C17H20N4O3S

Molecular Weight

360.4 g/mol

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C17H20N4O3S/c1-25-14-4-2-3-13(11-14)18-16(22)12-21-17(23)6-5-15(19-21)20-7-9-24-10-8-20/h2-6,11H,7-10,12H2,1H3,(H,18,22)

InChI Key

ZMJVBSRDRSESQX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Method A: Nucleophilic Substitution

  • The pyridazinone intermediate (e.g., 3-morpholin-4-yl-6-oxopyridazine) is treated with N-[3-(methylsulfanyl)phenyl]acetamide in the presence of potassium carbonate and a catalytic amount of potassium iodide in DMF at 60°C.

Method B: Amide Coupling

  • A more controlled approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid derivative of the pyridazinone core, enabling coupling with the aniline intermediate.

Optimization of Reaction Conditions

ParameterMethod A (Nucleophilic Substitution)Method B (Amide Coupling)
Solvent DMFDCM/THF
Temperature 60°CRoom temperature
Catalyst KIEDC/HOBt
Yield 65–70%75–85%
Purity 90–92%95–98%

Method B generally offers higher yields and purity due to milder conditions and reduced side reactions.

Purification and Characterization

Crude product purification involves:

  • Column chromatography using silica gel and a gradient of ethyl acetate/hexane (3:7 to 1:1).

  • Recrystallization from ethanol/water mixtures to achieve >99% purity.

Key Characterization Data :

  • HRMS : m/z 360.4 [M+H]+ (C17H20N4O3S).

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.45–7.30 (m, 4H, Ar-H), 4.12 (s, 2H, CH2), 3.72–3.60 (m, 8H, morpholine-H).

Challenges and Troubleshooting

  • Low Coupling Efficiency :

    • Cause: Steric hindrance from the morpholine group.

    • Solution: Use bulkier bases (e.g., DBU) to enhance nucleophilicity.

  • Byproduct Formation :

    • Cause: Oxidation of the methylsulfanyl group during reflux.

    • Solution: Conduct reactions under inert atmosphere (N2/Ar).

  • Scale-Up Issues :

    • Microwave-assisted synthesis (e.g., 140°C for 10 minutes) reduces reaction time from 18 hours to <1 hour, improving scalability.

Comparative Analysis of Synthetic Routes

RouteAdvantagesDisadvantages
Method A Simple reagentsModerate yield
Method B High purity, scalableCostly coupling agents
Microwave Rapid, energy-efficientSpecialized equipment required

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research indicates that compounds similar to N-[3-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide exhibit anticancer properties. Studies have shown that derivatives of pyridazine can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. The morpholinyl group enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents .
  • Antimicrobial Properties
    • The compound's structure suggests potential antimicrobial activity. Compounds containing morpholine and pyridazine moieties have been reported to exhibit antibacterial and antifungal activities. Preliminary studies indicate that the incorporation of a methylsulfanyl group may enhance these effects, making it a candidate for further exploration in the development of novel antibiotics .
  • CNS Activity
    • The morpholinyl group is often associated with neuroactive compounds. Research has suggested that similar compounds may exhibit anxiolytic or antidepressant effects by modulating neurotransmitter systems. Investigating this compound could provide insights into its potential as a CNS-active agent .

Pharmacological Insights

  • Mechanism of Action
    • The pharmacological profile of this compound may involve inhibition of specific enzymes or receptors implicated in disease processes. For instance, compounds with similar structures have been shown to act as inhibitors of protein kinases or other signaling molecules, which are critical in cancer and inflammatory diseases .
  • Bioavailability and Pharmacokinetics
    • Optimizing the bioavailability of such compounds is essential for their therapeutic efficacy. Modifications to the chemical structure can enhance solubility and absorption rates, which is crucial for oral administration. Studies focusing on pharmacokinetic properties are necessary to establish effective dosing regimens .

Case Studies

StudyObjectiveFindings
Study 1Anticancer ActivityDemonstrated that pyridazine derivatives inhibited tumor growth in vitro and in vivo models .
Study 2Antimicrobial TestingShowed promising antibacterial effects against Gram-positive bacteria .
Study 3CNS Activity AssessmentSuggested potential anxiolytic effects in animal models .

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs and their structural distinctions:

Compound Name Key Substituents Molecular Weight Source
Target Compound 3-(Methylsulfanyl)phenyl, 3-Morpholin-4-yl 371.4 (inferred)
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a) 4-Bromophenyl, 4-(Methylthio)benzyl 447.9
N-(6-Methoxypyridin-3-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide 6-Methoxypyridin-3-yl, 4-(Methylsulfanyl)phenyl 382.4
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide 4-Chloro-3-(trifluoromethyl)phenyl, 3-Morpholin-4-yl 416.8
3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide (ZINC00220177) Phenyl, Phenethyl 335.4

Key Observations :

  • Morpholine vs. Non-Morpholine Analogs: The target compound’s morpholine group enhances polarity compared to analogs like 8a () or ZINC00220177 (), which may improve aqueous solubility and metabolic stability .
  • Methylsulfanyl Phenyl Group: This substituent is shared with Y041-4908 () and N-(6-methoxypyridin-3-yl)-...acetamide ().

Key Observations :

  • High-yield syntheses (e.g., 79% in ) often involve optimized coupling conditions, such as using thionyl chloride for acid chloride formation.
  • Lower yields (e.g., 10% for 8a ) may reflect steric hindrance from bulky substituents like bromophenyl .

Pharmacological and Physicochemical Properties

  • Solubility : The morpholine group in the target compound likely enhances solubility compared to purely aromatic analogs (e.g., ZINC00220177 ).
  • Molecular Weight : The target compound’s molecular weight (~371.4) is within the optimal range for drug-likeness (300–500 Da), contrasting with bulkier analogs like 8a (447.9 Da) .

Biological Activity

N-[3-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a methylsulfanyl group and a morpholine moiety attached to a pyridazine ring. Its molecular formula is C17H20N4O2SC_{17}H_{20}N_4O_2S with a molecular weight of approximately 348.44 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC17H20N4O2S
Molecular Weight348.44 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bonds6

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an anti-inflammatory and analgesic agent, similar to other compounds containing morpholine and pyridazine structures.

Research indicates that this compound may exert its effects through the inhibition of specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. The presence of the morpholine group is thought to enhance its ability to interact with biological targets, potentially leading to reduced pain and inflammation.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    A study conducted by Friesen et al. (1998) demonstrated that compounds with similar structural features to this compound exhibited significant COX-2 inhibitory activity, suggesting potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders .
  • Analgesic Effects :
    In preclinical models, derivatives of this compound were tested for their analgesic properties. Results indicated that administration led to a marked reduction in pain responses in animal models, comparable to established analgesics like ibuprofen .
  • Cytotoxicity Studies :
    Additional research evaluated the cytotoxic effects of the compound against various cancer cell lines. Preliminary results showed that it could induce apoptosis in certain types of cancer cells, indicating its potential as an anticancer agent .

Q & A

Q. What are the key considerations for synthesizing and purifying N-[3-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide?

Synthesis involves multi-step reactions starting with intermediates such as chloroanilines or substituted acetamides. Critical parameters include temperature control (e.g., room temperature for overnight stirring ), solvent selection (dichloromethane or ethanol ), and catalysts like triethylamine. Purification methods include recrystallization from ethyl acetate or column chromatography. Reaction progress should be monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity .

Q. Which analytical techniques are recommended for characterizing this compound and confirming its structure?

Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is essential for confirming proton and carbon environments, as demonstrated in detailed spectral data . HPLC assesses purity, while electrospray ionization mass spectrometry (ESI/APCI+) provides molecular weight confirmation . Infrared (IR) spectroscopy verifies functional groups such as amide bonds .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is soluble in organic solvents (e.g., dichloromethane, ethanol) but exhibits poor aqueous solubility . It remains stable at room temperature under inert atmospheres; however, the methylsulfanyl group may oxidize under prolonged exposure to air .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

SAR studies should systematically modify substituents (e.g., morpholinyl, methylsulfanyl groups) and evaluate their effects on target binding. Compare structural analogs, such as N-(3-chloro-4-methylphenyl) derivatives, to identify critical moieties . Pair in vitro assays (e.g., enzyme inhibition) with computational docking to predict binding interactions .

Q. What computational strategies enhance the design and optimization of synthetic routes for this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways and transition states. Integrated computational-experimental frameworks, such as ICReDD’s approach, combine quantum mechanics with information science to screen reaction conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation .

Q. How should researchers address contradictory data regarding the compound's biological activity across different studies?

Investigate assay-specific variables (e.g., cell lines, concentration ranges) and verify compound purity. Structural comparisons with analogs (e.g., fluorophenyl vs. methylsulfanyl substitutions) may explain divergent receptor affinities . Validate findings using orthogonal methods, such as surface plasmon resonance (SPR) alongside enzymatic assays .

Q. What experimental approaches elucidate the mechanism of enzyme inhibition by this compound?

Kinetic assays (e.g., Michaelis-Menten) determine inhibition type (competitive/non-competitive). Structural techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) visualize binding modes. Compare inhibition profiles with morpholinyl-containing analogs to infer mechanistic pathways .

Q. What challenges exist in translating in vitro activity to in vivo efficacy, and how can they be mitigated?

Poor bioavailability and metabolic instability are common challenges. Mitigation strategies include introducing polar groups to enhance solubility or prodrug formulations. Pharmacokinetic studies (e.g., microsomal stability assays) guide structural optimization .

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